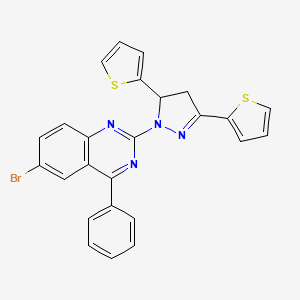
6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C25H17BrN4S2 and its molecular weight is 517.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Bromo-2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a compound that has garnered attention for its potential biological activities. Quinazolines and their derivatives are recognized for a variety of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities of this specific compound, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Bromine Substitution : The presence of bromine enhances the lipophilicity and biological activity.
- Thiophene Moieties : The di(thiophen-2-yl) groups contribute to the electronic properties and potential interactions with biological targets.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study focusing on similar quinazoline compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, a derivative with a similar structure showed an IC50 value of 84.20 ± 1.72 µM against tumorigenic cells, suggesting a selective action against cancerous tissues .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 6-Bromo derivative | 84.20 ± 1.72 | Tumorigenic |
| Other Quinazoline Derivative | Varies | Various Cancer Lines |
Antimicrobial Activity
Quinazolines have been reported to possess antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of bacteria and fungi. The structure-activity relationship indicates that modifications to the thiophene rings can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Compound | Activity Type | Organism Tested |
|---|---|---|
| 6-Bromo derivative | Antibacterial | E. coli |
| Other Quinazoline Derivative | Antifungal | Candida albicans |
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds similar to this compound have shown promising results in reducing inflammation markers in animal models .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazoline derivatives can modulate oxidative stress pathways, contributing to their anticancer effects .
Case Studies
A notable case study involved the synthesis and evaluation of several quinazoline derivatives, including the target compound. The study found that modifications at specific positions significantly influenced both cytotoxicity and selectivity towards cancer cells .
Another investigation highlighted the use of molecular docking simulations to predict the binding affinity of these compounds to EGFR, providing insights into their potential as targeted therapies for cancer treatment .
Propriétés
IUPAC Name |
6-bromo-2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN4S2/c26-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)28-25(27-19)30-21(23-9-5-13-32-23)15-20(29-30)22-8-4-12-31-22/h1-14,21H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLAJHLRCSEPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














